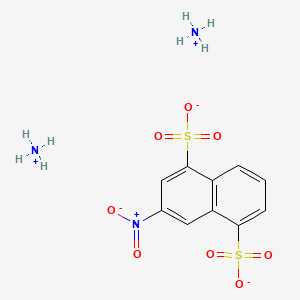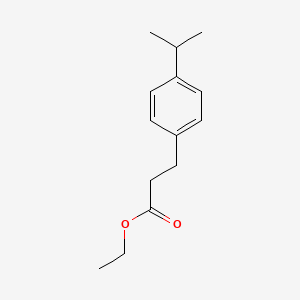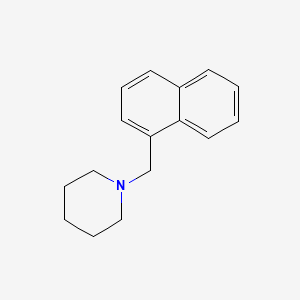
1-(1-Naphthylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthylmethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a naphthylmethyl group attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
The synthesis of 1-(1-Naphthylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(1-Naphthylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthylmethyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of 1-(1-Naphthylmethyl)piperidine exhibit biological activity, including antimicrobial and antifungal properties. These derivatives are being explored for their potential use in developing new therapeutic agents.
Medicine: The compound and its derivatives are being investigated for their potential use in drug development. Their ability to interact with biological targets makes them promising candidates for the treatment of various diseases.
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(1-Naphthylmethyl)piperidine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain efflux pumps in bacteria, thereby enhancing the efficacy of antibiotics. The molecular pathways involved in these interactions include the inhibition of efflux pump proteins and the modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(1-Naphthylmethyl)piperidine can be compared with other piperidine derivatives, such as:
1-(1-Naphthylmethyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring. It exhibits different biological activities and is used in different applications.
Piperidine: The parent compound of this compound, piperidine itself is a versatile building block in organic synthesis and has various industrial applications.
Naphthylmethyl derivatives: Compounds with a naphthylmethyl group attached to different heterocycles or functional groups can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
6947-74-6 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H19N/c1-4-11-17(12-5-1)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-3,6-10H,1,4-5,11-13H2 |
Clé InChI |
LDGDDRDPNUGELX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
![6-hydroxy-7,14-dimethoxy-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13778999.png)
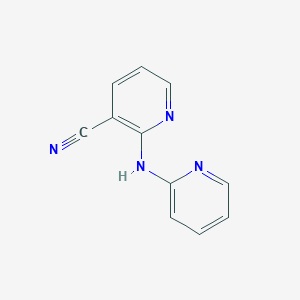


![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
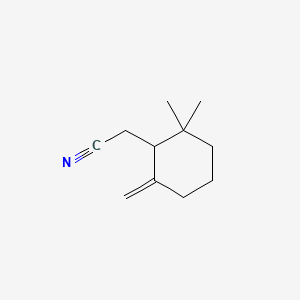

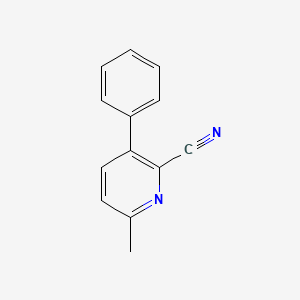
![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)
